

# Spectroscopic Profile of 4-Aminoisoxazole Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 4-Aminoisoxazole hydrochloride

Cat. No.: B111110

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Aminoisoxazole hydrochloride** ( $C_3H_5ClN_2O$ , MW: 120.54). Due to the limited availability of specific experimental spectra for this particular salt in public databases, this document presents expected spectroscopic characteristics based on the analysis of the free base, 4-Aminoisoxazole, and related isoxazole derivatives. The information herein serves as a valuable resource for the identification, characterization, and quality control of **4-Aminoisoxazole hydrochloride** in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **4-Aminoisoxazole hydrochloride**. These values are predicted based on the compound's structure and data from analogous compounds.

Table 1: Predicted  $^1H$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~8.5 - 9.0	Singlet	1H	H-5 (Isoxazole ring)
~7.0 - 7.5	Singlet	1H	H-3 (Isoxazole ring)
~5.0 - 6.0	Broad Singlet	3H	-NH <sub>3</sub> <sup>+</sup>

Solvent: D<sub>2</sub>O or DMSO-d<sub>6</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~160 - 165	C-5 (Isoxazole ring)
~150 - 155	C-3 (Isoxazole ring)
~100 - 105	C-4 (Isoxazole ring)

Solvent: D<sub>2</sub>O or DMSO-d<sub>6</sub>

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (primary amine salt)
3100 - 3000	Medium	C-H stretch (aromatic)
1650 - 1600	Medium	N-H bend (primary amine salt)
1580 - 1450	Strong	C=N and C=C stretch (isoxazole ring)
1400 - 1300	Medium	C-N stretch
1200 - 1000	Strong	C-O stretch (isoxazole ring)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
85.04	$[M+H]^+$ (of free base)
84.03	$[M]^+$ (of free base)

Note: In mass spectrometry, the hydrochloride salt will likely dissociate, and the data will reflect the mass of the free base, 4-Aminoisoxazole.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of **4-Aminoisoxazole hydrochloride** by identifying the chemical environment of its protons and carbon atoms.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Aminoisoxazole hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D<sub>2</sub>O or Dimethyl Sulfoxide-d<sub>6</sub> - DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Ensure complete dissolution.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - The number of scans can range from 8 to 64, depending on the sample concentration.

- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum to obtain singlets for each carbon environment.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
  - A relaxation delay of 2-5 seconds is recommended.
  - The chemical shifts are referenced to the solvent peak.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Aminoisoxazole hydrochloride**.

Methodology:

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of **4-Aminoisoxazole hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[1\]](#)
  - Place the mixture into a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[\[1\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.

- The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

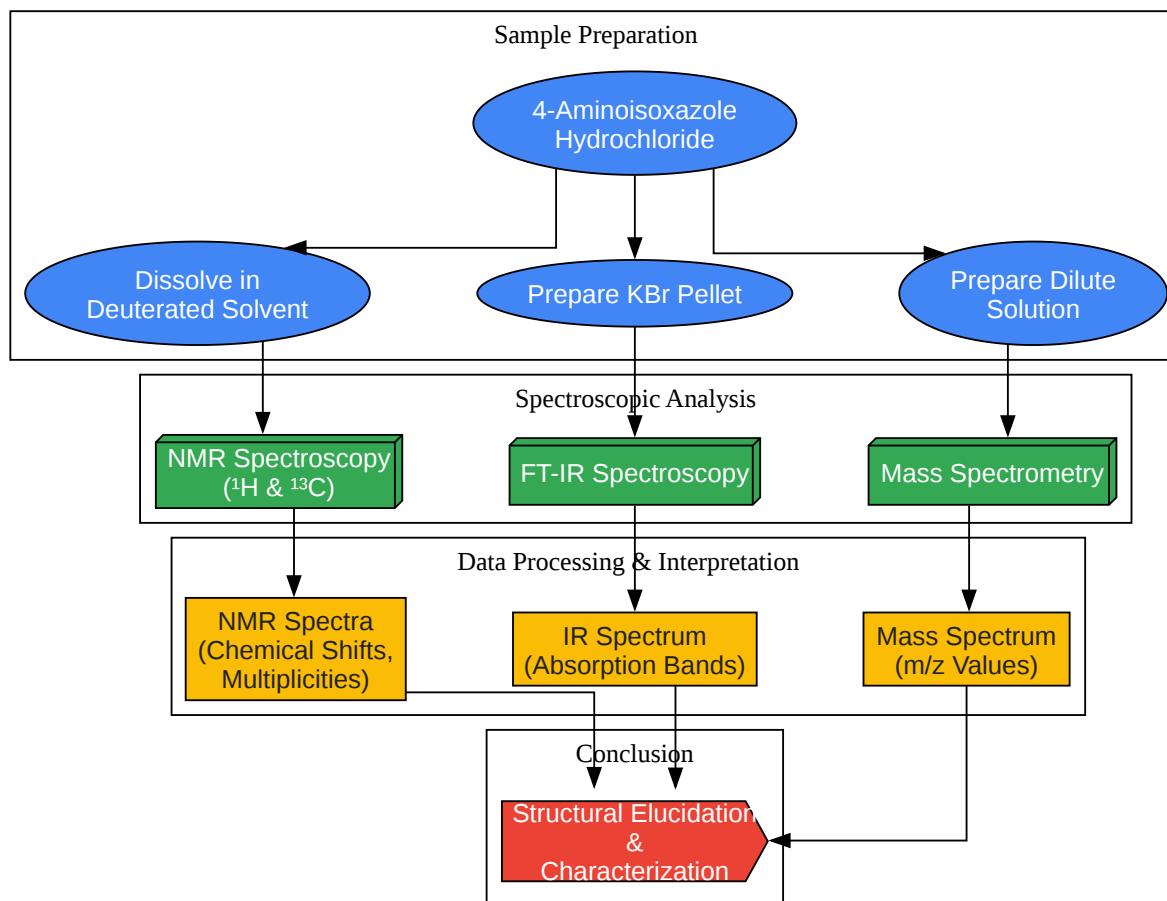
Objective: To determine the molecular weight of the free base of the compound and to study its fragmentation pattern.

Methodology:

- Sample Preparation:
  - Prepare a dilute solution of **4-Aminoisoxazole hydrochloride** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water. [2]
  - Further dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  for analysis.[2]
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
- Data Acquisition:
  - Infuse the sample solution into the ion source at a constant flow rate.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g.,  $\text{m/z}$  50-500).
  - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragment ions.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Aminoisoaxazole hydrochloride**.



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Caption: General workflow for spectroscopic analysis.

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## References

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